molecular formula C13H19N3O3S B2903943 3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE CAS No. 83796-40-1

3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE

Cat. No.: B2903943
CAS No.: 83796-40-1
M. Wt: 297.37
InChI Key: PHSYXIVLBIZQJT-OVCLIPMQSA-N
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Description

3,4,5-Trimethoxybenzaldehyde N-ethylthiosemicarbazone is a thiosemicarbazone derivative synthesized from 3,4,5-trimethoxybenzaldehyde, a key intermediate in pharmaceuticals such as trimethoprim, an antibiotic used to treat bacterial infections . The compound features a benzaldehyde core substituted with three methoxy groups at the 3-, 4-, and 5-positions, conjugated to an N-ethylthiosemicarbazone moiety. Its molecular formula is C₁₃H₁₉N₃O₃S, with applications in medicinal chemistry due to the bioactivity of thiosemicarbazones, which are known for antimicrobial, antiviral, and anticancer properties .

Synthesis:
The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with N-ethylthiosemicarbazide under basic conditions (e.g., 3% NaOH/MeOH at −10 °C or room temperature) . Optimization of green chemistry methods, such as oxidation-bromination, has improved the yield and purity of the aldehyde precursor .

Properties

IUPAC Name

1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-5-14-13(20)16-15-8-9-6-10(17-2)12(19-4)11(7-9)18-3/h6-8H,5H2,1-4H3,(H2,14,16,20)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSYXIVLBIZQJT-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylthiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,4,5-trimethoxybenzaldehyde N-ethylthiosemicarbazone. It has shown effectiveness against various bacterial strains and fungi.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating potential as a lead compound for new antimicrobial agents .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via ROS
HeLa (Cervical Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)25Cell cycle arrest

Case Study : In vitro studies indicated that treatment with this compound resulted in significant cell death in MCF-7 cells through reactive oxygen species (ROS) generation and subsequent apoptosis pathways .

Agricultural Applications

The compound has been explored for its potential use as a pesticide or fungicide due to its biological activity.

Case Study : A field trial reported in Pest Management Science showed that formulations containing this compound reduced fungal infections in crops by over 50%, highlighting its efficacy as a natural pesticide alternative .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-ethylthiosemicarbazone under acidic conditions. This reaction can be optimized for yield and purity through various methods including refluxing or microwave-assisted synthesis.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Positional Isomers: 2,4,5-Trimethoxybenzaldehyde N-Ethylthiosemicarbazone

The positional isomer 2,4,5-trimethoxybenzaldehyde N-ethylthiosemicarbazone shares the same molecular formula (C₁₃H₁₉N₃O₃S ) but differs in the substitution pattern of methoxy groups (2-, 4-, and 5-positions vs. 3-, 4-, 5-). This structural variation impacts physicochemical and biological properties:

Property 3,4,5-Isomer 2,4,5-Isomer References
Synthesis Conditions 3% NaOH/MeOH, −10 °C or r.t. Not explicitly reported
Product Availability Higher (Product No. T123935) Lower (Product No. T122009)
Steric/Electronic Effects Symmetric substitution enhances planarity and π-π stacking Asymmetric substitution may reduce binding affinity

The symmetric 3,4,5-isomer is hypothesized to exhibit superior pharmacological activity due to enhanced electronic delocalization and steric compatibility with biological targets .

Substituent Effects in Thiosemicarbazone Derivatives

Thiosemicarbazones with varying substituents on the benzaldehyde or thiosemicarbazide moieties display distinct reactivities and bioactivities. For example:

  • Chlorine vs. Methoxy Substituents :
    In a study comparing derivatives with Ra/Rb = H/Cl (compound b ) and H/OMe (compound c ), methoxy groups (electron-donating) increased solubility in polar solvents, while chlorine (electron-withdrawing) enhanced electrophilicity, affecting reaction kinetics .

  • N-Alkyl Chain Length: Replacing the N-ethyl group with bulkier alkyl chains (e.g., N-propyl) could reduce metabolic stability but improve membrane permeability.

Toxicity and Stability

Thiosemicarbazones generally exhibit moderate to high toxicity depending on substitution patterns. For instance, analogs with nitro groups (e.g., 5-nitrovanillin derivatives) show higher cytotoxicity due to redox-active properties .

Q & A

Q. What are the established synthesis routes for 3,4,5-trimethoxybenzaldehyde N-ethylthiosemicarbazone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with N-ethylthiosemicarbazide under acidic catalysis. A standard protocol involves refluxing equimolar amounts of the aldehyde and thiosemicarbazide in ethanol with 5–10 drops of glacial acetic acid for 4–6 hours . Key variables affecting yield include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Temperature : Prolonged reflux (>6 hours) can lead to decomposition, reducing purity.
  • Catalyst : Acetic acid is preferred over HCl to avoid side reactions with methoxy groups.
    Table 1 : Yield optimization from analogous thiosemicarbazone syntheses :
CatalystSolventTime (h)Yield (%)
Glacial Acetic AcidEthanol478
HClMethanol665
NoneDMF842

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of thiosemicarbazone C=S stretch (1,100–1,250 cm⁻¹) and imine C=N stretch (~1,600 cm⁻¹). Methoxy C-O stretches appear at ~2,850 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm), methoxy singlets (δ 3.8–4.0 ppm), and N-ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂). ¹³C NMR confirms carbonyl (δ ~190 ppm) and thiourea carbon (δ ~175 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula C₁₃H₁₉N₃O₃S (MW 309.4 g/mol). Fragmentation patterns validate the thiosemicarbazone backbone .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to oxidation and moisture. Stability data indicate:
  • Short-term storage : Desiccated at 4°C in amber vials (stable for 6 months).
  • Long-term storage : Argon-sealed containers at -20°C (stable for >1 year).
  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) or strong bases, which degrade the thiosemicarbazone moiety .
    Table 2 : Stability under accelerated conditions (40°C/75% RH) :
Duration (weeks)Purity Loss (%)Degradation Products Identified
2<5None detected
4123,4,5-Trimethoxybenzoic acid

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time to 30–45 minutes with comparable yields (75–80%) by enhancing reaction kinetics .
  • Green chemistry approaches : Use water-ethanol mixtures (1:1) with catalytic β-cyclodextrin to improve solubility and reduce solvent waste .
  • Byproduct mitigation : Monitor pH (optimum: 4.5–5.5) to suppress hydrolysis of methoxy groups. HPLC tracking (C18 column, MeOH:H₂O = 70:30) identifies early-stage impurities .

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :
  • Antibacterial testing : Use agar dilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with the compound’s ability to chelate metal ions critical for microbial enzymes .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity. IC₅₀ values >100 µg/mL suggest low mammalian toxicity .
    Table 3 : Representative MIC values for structurally similar thiosemicarbazones :
StrainMIC (µg/mL)
S. aureus12.5
E. coli50
C. albicans25

Q. How should researchers address contradictions in reported toxicity data for 3,4,5-trimethoxybenzaldehyde derivatives?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., oral LD₅₀ = 422 mg/kg in rats vs. higher thresholds in other studies) arise from:
  • Purity variances : Impurities (e.g., residual solvents) exacerbate toxicity. Always characterize batches via HPLC before testing.
  • Species-specific metabolism : Cross-validate rodent data with in vitro hepatocyte models (e.g., HepG2 cells) to predict human toxicity .
  • Dose regimen : Acute vs. chronic exposure studies yield different thresholds. Design longitudinal studies with multiple dosing intervals.

Data Contradictions and Resolution

  • Synthesis Yield Variability : Conflicting yields (e.g., 42% vs. 78% in Table 1) stem from solvent polarity and catalyst efficiency. Reproduce protocols with controlled moisture levels and inert atmospheres .
  • Biological Activity Discrepancies : Differences in MIC values (Table 3) may reflect assay conditions (e.g., nutrient broth composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., trimethoprim) .

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